Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride
Overview
Description
Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride and related compounds have been studied for their potential in anticancer applications. Research shows their effects on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Receptor Activity and Therapeutic Targets
- These compounds exhibit activity on a broad panel of therapeutic targets, including GPCR-receptors, ion channels, and neurotransmitter transporters. Specifically, they have shown to be highly active antagonists of adrenergic α1A, α1B, α1D, and α2A receptors, and serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, suggesting their potential in various therapeutic applications (Ivachtchenko et al., 2013).
Antitumor Activity
- Another study found that derivatives of this chemical structure, particularly 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, demonstrated promising antitumor activity in vitro and in vivo, indicating their potential as a new class of antineoplastic agents (Nguyen et al., 1990).
Antiallergic Agents
- Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to this compound, showed that these compounds have potential as novel antiallergic agents. They were effective in various assays, including inhibiting histamine release and IL-4 production, indicating their relevance in allergy treatment (Menciu et al., 1999).
Crystal and Molecular Structure Studies
- The crystal and molecular structures of derivatives of this chemical have been studied using single-crystal X-ray diffraction. These studies are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in drug design and development (Rybakov et al., 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-3-20-16(19)10-18-14-5-4-11(2)8-12(14)13-9-17-7-6-15(13)18;/h4-5,8,17H,3,6-7,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKOIBCGXJVMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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